molecular formula C14H11N3O4S B14063926 6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol

6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol

Cat. No.: B14063926
M. Wt: 317.32 g/mol
InChI Key: XUYVSAMSJCSGNW-UHFFFAOYSA-N
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Description

6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuran ring fused with an imidazo-thiadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methoxybenzene, thiadiazole derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol involves its interaction with specific molecular targets. For instance, it has been studied as a PAR4 antagonist, which means it can inhibit the activity of the protease-activated receptor 4. This inhibition can prevent thrombus formation and pathological vascular occlusion by interfering with the signaling pathways involved in platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol apart is its specific methoxy and hydroxyl functional groups, which can influence its chemical reactivity and biological activity. These unique features make it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-ol

InChI

InChI=1S/C14H11N3O4S/c1-19-7-3-10(18)8-5-12(21-11(8)4-7)9-6-17-13(15-9)22-14(16-17)20-2/h3-6,18H,1-2H3

InChI Key

XUYVSAMSJCSGNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C=C(OC2=C1)C3=CN4C(=N3)SC(=N4)OC)O

Origin of Product

United States

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